(S)-Methyl 2-aminopent-4-ynoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl (2S)-2-aminopent-4-ynoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKPYFAKGFHRE-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718490 | |

| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166271-28-9 | |

| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 2-aminopent-4-ynoate hydrochloride: A Versatile Tool in Chemical Biology and Drug Discovery

This guide provides a comprehensive technical overview of (S)-Methyl 2-aminopent-4-ynoate hydrochloride (CAS Number: 166271-28-9), a chiral building block and enzyme inhibitor of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. This document delves into its chemical properties, synthesis, applications, and the underlying mechanism of its biological activity, offering field-proven insights and detailed protocols for its practical application.

Core Molecular Attributes and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of (S)-propargylglycine. The presence of a terminal alkyne (propargyl group), a chiral amine center, and a methyl ester functionality makes it a highly versatile molecule for chemical modification and incorporation into larger molecular scaffolds.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 166271-28-9 | [1] |

| Molecular Formula | C₆H₁₀ClNO₂ | [1] |

| Molecular Weight | 163.60 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| Purity (typical) | ≥98% | [1] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in biological assays and as a reactant in various synthetic transformations.[1]

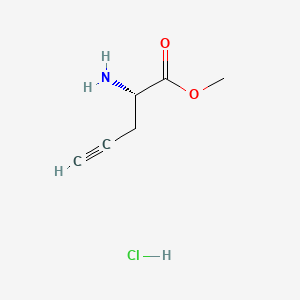

Figure 1: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of the parent amino acid, (S)-propargylglycine. A common and efficient method involves the use of methanol in the presence of trimethylchlorosilane (TMSCl).[2] This approach is favored for its mild reaction conditions and high yields.

Synthetic Workflow

The reaction proceeds via the in situ generation of hydrochloric acid from the reaction of TMSCl and methanol, which catalyzes the esterification of the carboxylic acid and also forms the hydrochloride salt of the amine.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

(S)-Propargylglycine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (freshly distilled)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing (S)-propargylglycine (1 equivalent), add anhydrous methanol (approximately 10 volumes).

-

Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2 equivalents) with vigorous stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a white solid.[3]

Causality behind Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the hydrolysis of trimethylchlorosilane and to drive the esterification equilibrium towards the product.

-

Slow Addition of TMSCl: Trimethylchlorosilane reacts exothermically with methanol. Slow addition at low temperature helps to control the reaction temperature and prevent potential side reactions.

-

TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of complete conversion of the starting material and to avoid prolonged reaction times which might lead to side product formation.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Building Block in Organic Synthesis

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules. The terminal alkyne can participate in a variety of coupling reactions (e.g., Sonogashira, Click chemistry), while the amine and ester functionalities allow for its incorporation into peptide chains or other amide-containing structures.[4]

Inhibitor of Cystathionine γ-lyase (CSE)

This compound is a known inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the reverse transsulfuration pathway responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).[1][5] This inhibitory activity makes it a valuable chemical probe for studying the physiological and pathological roles of H₂S in various systems, including the cardiovascular and nervous systems.[1]

Its application in this context has been instrumental in elucidating the role of CSE-derived H₂S in processes such as vasodilation, inflammation, and neurotransmission.[6]

Mechanism of Action: Inhibition of Cystathionine γ-lyase

The biological activity of this compound is primarily attributed to its irreversible inhibition of cystathionine γ-lyase (CSE).[7] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5]

The inhibitory mechanism involves the propargylglycine moiety acting as a suicide substrate. The enzyme's catalytic machinery initiates a reaction with the propargylglycine, leading to the formation of a reactive allene intermediate. This intermediate then covalently modifies a key active site residue, leading to the irreversible inactivation of the enzyme.[7]

Figure 3: Simplified schematic of the mechanism of irreversible inhibition of cystathionine γ-lyase by (S)-propargylglycine.

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.0-4.2 | t | α-CH |

| ¹H | ~3.8 | s | -OCH₃ |

| ¹H | ~2.6-2.8 | m | β-CH₂ |

| ¹H | ~2.0-2.2 | t | γ-CH |

| ¹³C | ~170-172 | - | C=O (ester) |

| ¹³C | ~70-80 | - | Alkyne carbons |

| ¹³C | ~52-54 | - | -OCH₃ |

| ¹³C | ~50-52 | - | α-CH |

| ¹³C | ~30-35 | - | β-CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 128.07.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | C-H stretch (alkyne) |

| ~2900-3100 | N-H stretch (amine hydrochloride) |

| ~2100 | C≡C stretch (alkyne) |

| ~1740 | C=O stretch (ester) |

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined by chiral HPLC. A common approach involves the use of a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The separation of the (S) and (R) enantiomers allows for the accurate determination of the enantiomeric excess (ee).[8]

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile molecule for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its utility as a chiral building block and a specific inhibitor of cystathionine γ-lyase provides a powerful tool for the synthesis of novel compounds and the investigation of important biological pathways. This guide has provided a comprehensive overview of its properties, synthesis, applications, and mechanism of action, along with practical protocols to facilitate its effective use in the laboratory.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Retrieved from [Link]

- Marvel, C. S., & McAnulty, J. F. (1941). Methylamine Hydrochloride. Organic Syntheses, 21, 74.

- Akaike, T., Ida, T., Wei, F. Y., Nishida, M., Kumagai, Y., Sawa, T., ... & Ihara, H. (2017). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International journal of molecular sciences, 18(6), 1234.

- Sun, Q., Collins, R., Huang, S., Holmberg-Schiavone, L., Anand, G. S., Tan, C. H., ... & Lescar, J. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S. The Journal of biological chemistry, 284(5), 3076–3085.

- Cronin, L., & Grizou, J. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation.

-

NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

-

MassBank. (n.d.). 4-methyl-2-pentanone. Retrieved from [Link]

- Ida, T., Sawa, T., Ihara, H., Tsuchiya, D., Watanabe, Y., Kumagai, Y., ... & Akaike, T. (2020). The Supersulfide-Producing Activity of Rat Cystathionine γ-Lyase Is Irreversibly Inactivated by L-CysNO but Not by L-GSNO. Antioxidants, 9(9), 836.

- Loidl, G., Geyer, A., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.

- Sun, Q., Collins, R., Huang, S., Holmberg-Schiavone, L., Anand, G. S., Tan, C. H., ... & Lescar, J. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S. Journal of Biological Chemistry, 284(5), 3076-3085.

- Fujioka, N., & Harada, N. (2018). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Symmetry, 10(8), 334.

-

ResearchGate. (n.d.). Diagnostically important ions in the mass spectra of methyl.... Retrieved from [Link]

- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.

- Cappiello, M., Sorbo, S. D., & D'Aniello, C. (2015). Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase. Methods in enzymology, 554, 23-34.

- Kim, D., & Krische, M. J. (2022). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society, 144(30), 13586-13591.

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Cystathionine Gamma Lyase (CSE). Retrieved from [Link]

- Woon, D. E. (2018). Making Glycine Methyl Ester Chiral. Chemphyschem : a European journal of chemical physics and physical chemistry, 19(16), 1969–1972.

- Fields, G. B. (2013). Introduction to Peptide Synthesis. Current protocols in protein science, 71, 18.1.1–18.1.28.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl ethanoate. Retrieved from [Link]

- Vicente, J. B., Carrillo-Carrion, C., Lopez-Estepa, M., Samos, J., Gallardo, N., G-Roldan, C., ... & Radi, R. (2020). Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S. Antioxidants, 9(8), 711.

- Ishii, I., Akahoshi, N., Yamada, H., Nakano, H., Izumi, T., & Suematsu, M. (2004). Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression. The Biochemical journal, 381(Pt 1), 113–123.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

- Barroso, S., & Valdivia, V. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules (Basel, Switzerland), 22(4), 633.

- Harada, N., & Nakanishi, K. (2018).

- Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6.

-

NIST. (n.d.). 2-Pentanol, 4-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate....

- An, G., Kim, H., Kim, J., & Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 29(1), 37-39.

-

SpectraBase. (n.d.). 4-Methyl-2-pentanone. Retrieved from [Link]

- Mustafa, A. K., Gadalla, M. M., & Snyder, S. H. (2009). The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. American journal of physiology. Lung cellular and molecular physiology, 296(6), L1031–L1038.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. peptide.com [peptide.com]

- 5. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-Methyl 2-aminopent-4-ynoate Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its strategic applications, and provide insights into its handling and analytical characterization.

Core Molecular Profile

This compound is a non-proteinogenic amino acid ester featuring a terminal alkyne functionality. This unique combination of a chiral amine, a methyl ester, and a reactive alkyne group makes it a highly valuable synthon in medicinal chemistry and chemical biology.

Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective use in experimental design. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 163.04 g/mol ; 163.60 g/mol | [1][2] |

| CAS Number | 166271-28-9 | [1][2] |

| Appearance | White to off-white solid (typical) | Inferred from common chemical properties |

| Storage | 2-8°C, under an inert atmosphere | [1][2] |

Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights (163.04 g/mol vs. 163.60 g/mol ) is likely due to differences in calculation methods or isotopic composition considerations by various suppliers. For most laboratory applications, this difference is negligible.

Structural Attributes and Reactivity

The molecular architecture of this compound dictates its chemical behavior and utility.

Caption: Molecular structure and key functional groups.

The key reactive sites are:

-

The Primary Amine: The hydrochloride salt form enhances stability and solubility in polar solvents. The free amine can be readily liberated by treatment with a mild base, making it available for standard amine chemistries such as amide bond formation, reductive amination, and N-alkylation.

-

The Terminal Alkyne: This group is the cornerstone of the molecule's utility in modern synthetic chemistry. It is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This allows for the efficient and specific conjugation of this building block to other molecules bearing an azide group.

-

The Methyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This "magic methyl" group can also play a subtle but significant role in modulating the physicochemical properties of a parent molecule, such as lipophilicity and conformational rigidity, which are critical parameters in drug design.[4]

Strategic Applications in Drug Development

The unique trifecta of functional groups in this compound makes it a powerful tool for addressing several challenges in drug discovery.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

In the iterative process of lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile. This compound serves as an excellent scaffold for introducing a propargyl group, which can probe for beneficial interactions within a biological target's binding site.

Caption: Workflow for SAR exploration.

Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues

The development of PROTACs and other targeted protein degraders is a rapidly expanding area of pharmacology. These bifunctional molecules require a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The alkyne functionality of this compound is ideally suited for constructing these linkers via click chemistry, offering a robust and efficient method for connecting the two recognition elements.

Development of Covalent Inhibitors

The terminal alkyne can also be a precursor to other reactive functionalities or can itself act as a mild electrophile in certain enzymatic contexts. This opens up possibilities for its use in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action.

Experimental Protocols and Best Practices

To ensure the successful application of this compound, adherence to established protocols is crucial.

Handling and Storage

As a hydrochloride salt, the compound is generally stable. However, to maintain its integrity, it should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[2] This precaution minimizes exposure to moisture and atmospheric oxygen, which could potentially lead to degradation over long-term storage.

Standard Amide Coupling Protocol

This protocol describes a typical procedure for coupling this compound to a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

-

Activation: Add the coupling agent (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Analytical Characterization

The identity and purity of this compound and its derivatives should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key expected signals would include the alkyne proton, the alpha-proton, the methyl ester protons, and the carbons of the alkyne and carbonyl groups.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[5] For the hydrochloride salt, one would expect to see the mass of the free amine cation.

Safety and Hazard Considerations

Recommended Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

Conclusion

This compound is a versatile and valuable building block for modern drug discovery and chemical biology. Its unique combination of a chiral center, a reactive alkyne handle for click chemistry, and a modifiable ester group provides a powerful platform for the synthesis of novel bioactive molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

-

PubChem. 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O. PubChem. Available at: [Link].

-

Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link].

-

Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. Available at: [Link].

-

ERIC. Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link].

-

PubChem. Methyl 2-acetylpent-4-ynoate | C8H10O3. PubChem. Available at: [Link].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 166271-28-9|this compound|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. Methyl 2-acetylpent-4-ynoate | C8H10O3 | CID 10725563 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-Methyl 2-aminopent-4-ynoate hydrochloride chemical properties

An In-depth Technical Guide to (S)-Methyl 2-aminopent-4-ynoate hydrochloride

This guide provides an in-depth technical overview of this compound, a valuable and versatile building block for researchers in synthetic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique reactivity, and its potential applications, grounding all claims in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a non-canonical amino acid ester featuring a terminal alkyne functional group. This unique combination of a chiral amine and a reactive alkyne makes it a highly sought-after synthon for introducing propargyl moieties in peptide synthesis, medicinal chemistry, and materials science. The hydrochloride salt form enhances its stability and improves its handling characteristics as a crystalline solid.

Key identifying information and physicochemical properties are summarized below. Note that while some properties are calculated, experimental values for specific batches should always be referenced from the supplier's Certificate of Analysis.

| Property | Value | Source / Method |

| IUPAC Name | methyl (2S)-2-aminopent-4-ynoate;hydrochloride | IUPAC |

| CAS Number | 166271-28-9 | Chemical Registry |

| Molecular Formula | C₆H₁₂ClNO₂ | - |

| Molecular Weight | 165.62 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Typical |

| Melting Point | Not widely reported; obtain from CoA | Experimental |

| Optical Rotation ([α]D) | Not widely reported; obtain from CoA | Experimental |

| Solubility | Soluble in water, methanol | General |

Synthesis and Characterization

The synthesis of amino acid methyl ester hydrochlorides is a fundamental transformation in organic chemistry. For this compound, a highly efficient and common method involves the one-pot esterification of the parent amino acid using a trimethylchlorosilane (TMSCl) and methanol system.[1]

Rationale for Synthetic Approach

The TMSCl/methanol method is preferred for several reasons:

-

Mild Conditions: The reaction proceeds smoothly at room temperature, preserving the integrity of the sensitive alkyne group and preventing racemization at the chiral center.[1]

-

In Situ Reagent Generation: TMSCl reacts with methanol to generate anhydrous HCl in situ. This is crucial for protonating the amino group and catalyzing the esterification of the carboxylic acid.

-

High Yield: This method is known for producing high yields of the desired product.[1]

-

Simplified Workup: The final product often crystallizes directly from the reaction mixture upon concentration and addition of an anti-solvent, simplifying purification.[1]

Detailed Experimental Protocol

This protocol is an illustrative example based on established methods.[1] Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous methanol (approx. 10 volumes relative to the amino acid).

-

Reagent Addition: Cool the methanol to 0 °C in an ice bath. Slowly add trimethylchlorosilane (TMSCl, ~2.0 equivalents) dropwise. Causality: This exothermic reaction generates the HCl catalyst. Slow addition at 0 °C is a critical safety and control measure.

-

Starting Material: After stirring the TMSCl/methanol solution for 15 minutes, add (S)-2-aminopent-4-ynoic acid (1.0 equivalent) in one portion.

-

Reaction: Remove the ice bath and allow the suspension to warm to room temperature. Stir vigorously for 12-15 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure to approximately one-fifth of its original volume.

-

Crystallization: Add an anti-solvent such as diethyl ether or tetrahydrofuran (THF) (approx. 4-5 volumes) to the concentrate with stirring. The desired this compound will precipitate as a white solid.

-

Purification: Cool the mixture to 0-5 °C to maximize crystallization. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove any residual impurities, and dry under vacuum.

Workflow Diagram

Caption: Synthetic workflow for (S)-Methyl 2-aminopent-4-ynoate HCl.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical characterization is required. While specific spectra are proprietary to suppliers, the expected results are:

-

¹H NMR: Will show characteristic peaks for the terminal alkyne proton, the alpha-proton, the methylene protons, and the methyl ester protons, with appropriate chemical shifts and coupling constants.

-

¹³C NMR: Will confirm the presence of the alkyne, ester carbonyl, and other carbon atoms in the structure.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free base, confirming the molecular weight.

-

HPLC: Used to determine the purity and, with a chiral column, the enantiomeric excess (e.e.) of the final product. Suppliers like BLDpharm typically provide such analytical data upon request.[2]

Reactivity and Applications in Drug Development

The utility of this compound stems from the orthogonal reactivity of its functional groups.

-

Terminal Alkyne: This group is a powerful handle for bio-conjugation and synthetic elaboration. It readily participates in:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": For linking the amino acid to molecules bearing an azide group.

-

Sonogashira Coupling: For forming carbon-carbon bonds with aryl or vinyl halides, enabling the construction of complex molecular scaffolds.

-

-

Amino Ester: This functionality allows for standard peptide bond formation (after deprotection of the amine), enabling its incorporation into peptide chains as a non-canonical amino acid.

The introduction of a methyl group can significantly impact a drug candidate's properties. The "magic methyl" effect can enhance binding affinity by displacing water molecules in a binding pocket or improve pharmacokinetic properties like metabolic stability.[3][4] The rigid, linear geometry of the alkyne provides a defined conformational constraint, which is a valuable strategy in rational drug design to optimize ligand-receptor interactions.[3] Its role as a building block for novel inhibitors, for instance in HIV research, highlights the importance of such unique synthons.[5]

Safety and Handling

As a Senior Application Scientist, I must stress the importance of proper safety protocols. This compound, like many amino acid hydrochlorides and fine chemicals, requires careful handling.

| Hazard Class | GHS Information (Anticipated) |

| Skin Irritation | Expected to cause skin irritation.[6] |

| Eye Irritation | Causes serious eye irritation.[6][7][8] |

| Respiratory | May cause respiratory tract irritation.[6][7] |

| Ingestion | May be harmful if swallowed.[8][9][10] |

Recommended Procedures

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[9][11] Ensure that eyewash stations and safety showers are nearby.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[8][9][11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][10]

-

Skin: Wash off immediately with soap and plenty of water.[7][11]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation. Its defined stereochemistry, versatile alkyne handle, and straightforward synthesis make it a cornerstone reagent for developing novel peptides, complex molecular probes, and next-generation therapeutic agents. Understanding its properties, synthesis, and safe handling is the first step toward unlocking its full potential in the laboratory.

References

- Material Safety Data Sheet. (2010).

-

methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem. (n.d.). PubChem. Retrieved from [Link]

- SAFETY DATA SHEET. (2010).

- SAFETY DATA SHEET. (2009).

- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

-

2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300 - PubChem. (n.d.). PubChem. Retrieved from [Link]

- This compound | 166271-28-9 - Pharmaffiliates. (n.d.). Pharmaffiliates.

-

[Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

- (S)-métil 2-aminopent-4-enoate hydrochloride Cas: 173723-62-1. (n.d.). XD.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Molecules, 28(16), 6092. Retrieved from [Link]

- Amino acid methyl ester hydrochloride preparation. (2013). Google Patents.

-

Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. (2020). RSC Publishing. Retrieved from [Link]

Sources

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. 166271-28-9|this compound|BLD Pharm [bldpharm.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

(S)-Methyl 2-aminopent-4-ynoate Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physical properties of (S)-Methyl 2-aminopent-4-ynoate hydrochloride. While specific experimentally determined data for this compound is not extensively available in public literature, this document outlines the core physicochemical parameters and provides detailed, field-proven methodologies for their determination. The protocols described herein are designed to yield accurate and reproducible results, essential for applications in research, synthesis, and drug development.

Introduction to this compound

This compound is a chiral amino acid ester derivative featuring a terminal alkyne group. This functional group makes it a valuable building block in medicinal chemistry and chemical biology, particularly for use in "click chemistry" reactions, bioconjugation, and the synthesis of modified peptides and peptidomimetics.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Chemical Structure:

Core Physicochemical Properties

While experimentally determined values for properties such as melting point, solubility, and specific rotation are not readily found in the cited literature, the following table summarizes key identifiers and computed data. The subsequent sections provide robust protocols for the experimental determination of these crucial parameters.

| Property | Value | Source |

| CAS Number | 166271-28-9 | [2] |

| Molecular Formula | C₆H₁₀ClNO₂ | [2] |

| Molecular Weight | 163.60 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp, well-defined melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[3] Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2°C per minute near the expected melting point to ensure thermal equilibrium.[4]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting (T1). The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting (T2). The melting range is reported as T1-T2.[3]

Causality in Experimental Choices:

-

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

-

Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in equilibrium, providing an accurate measurement.

-

Dry Sample: The presence of solvent can depress the melting point, leading to inaccurate results.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is essential for its application in synthesis, formulation, and biological assays. As a hydrochloride salt of an amino acid ester, it is expected to be soluble in polar solvents.[5][6]

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate).

-

Sample Preparation: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique such as HPLC, UV-Vis spectroscopy (if a chromophore is present or can be derivatized), or by gravimetric analysis after solvent evaporation.

-

Expression of Results: Solubility is typically expressed in units of mg/mL or mol/L.

Causality in Experimental Choices:

-

Excess Solid: Ensures that the resulting solution is saturated.

-

Constant Temperature and Agitation: Guarantees that a true equilibrium is reached and maintained.

-

Clear Supernatant: Prevents undissolved solid particles from interfering with the concentration measurement.

Caption: Workflow for Optical Rotation Measurement.

Conclusion

This technical guide has provided a framework for understanding and determining the key physical properties of this compound. While specific experimental data is sparse, the outlined protocols for melting point, solubility, and optical rotation are based on established scientific principles and are applicable to this class of compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for the successful application of this versatile chemical building block in research and development.

References

- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).

-

Gul, S., & Tasneem, S. (2008). Synthesis, characterization and biological evaluation of some new prodrugs of flurbiprofen. Acta Farmaceutica Bonaerense, 27(1), 59-66. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

LibreTexts. (2021, August 15). Experiment 1: Melting Points. Chemistry LibreTexts. Retrieved from [Link]

-

Reddy, G. S., & Kumar, M. S. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecular Diversity, 11(2-4), 131-135. [Link]

-

Chen, Y., & Liu, Y. (2018). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 6, 53. [Link]

- Etzerodt, T., & Andersen, R. J. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42 (pp. 1-35). Royal Society of Chemistry.

-

Aapptec. (2020, October 20). Alkyne Containing Amino Acids. Retrieved from [Link]

-

Meinert, C., & de Marcellus, P. (2017). The effects of circularly polarized light on amino acid enantiomers produced by the UV irradiation of interstellar ice analogs. Astronomy & Astrophysics, 604, A38. [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved January 22, 2026, from [Link]

-

Molecules. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(12), 2296. [Link]

-

Organic Letters. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters. [Link]

-

Journal of the American Chemical Society. (2022). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore. Journal of the American Chemical Society. [Link]

-

DSpace@MIT. (n.d.). EXPERIMENT #1: Unknown Amino Acid (UAA). Retrieved January 22, 2026, from [Link]

-

LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Chemistry LibreTexts. Retrieved from [Link]

-

Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

-

University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved January 22, 2026, from [Link]

-

MDPI. (2024). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Molecules. [Link]

-

ResearchGate. (2014). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (2021). Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-acetylpent-4-ynoate. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Methyl (R)-2-aminopent-4-ynoate hydrochloride. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-aminopent-4-ynoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction

The unique structural motifs of (S)-Methyl 2-aminopent-4-ynoate hydrochloride—a terminal alkyne, a methyl ester, and a primary amine as a hydrochloride salt—necessitate a multi-faceted spectroscopic approach for unambiguous identification and purity assessment. Each technique provides a unique piece of the structural puzzle, and their combined application ensures the integrity of the material used in further research and development. This guide is structured to provide not just the expected data, but also the scientific rationale behind the spectral predictions and the experimental considerations for obtaining reliable results.

Molecular Structure and Key Spectroscopic Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Molecular Structure of this compound

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, we can predict the chemical shifts and splitting patterns for each unique proton environment.

Predicted ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Terminal Alkyne) | ~2.5 - 2.8 | t | ~2.5 | 1H |

| H-3 (Propargylic CH₂) | ~2.9 - 3.2 | m | - | 2H |

| H-2 (α-CH) | ~4.3 - 4.6 | t | ~6.5 | 1H |

| OCH₃ (Ester) | ~3.8 - 4.0 | s | - | 3H |

| NH₃⁺ (Ammonium) | ~8.5 - 9.5 | br s | - | 3H |

Interpretation and Rationale

-

Terminal Alkyne (H-5): The proton on the terminal alkyne is expected to appear as a triplet due to coupling with the adjacent methylene (CH₂) group. Its chemical shift is relatively downfield for an acetylenic proton due to the electron-withdrawing effects of the nearby ester and ammonium groups.

-

Propargylic CH₂ (H-3): These protons are adjacent to both the alkyne and the chiral center. They will be diastereotopic and are expected to show a complex multiplet due to coupling with both the terminal alkyne proton and the α-proton.

-

α-Proton (H-2): This proton is on the chiral carbon, adjacent to the electron-withdrawing ammonium and ester groups, leading to a significant downfield shift. It is expected to be a triplet due to coupling with the adjacent methylene group.

-

Ester Methyl Protons (OCH₃): The methyl group of the ester will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.

-

Ammonium Protons (NH₃⁺): The protons of the ammonium group are acidic and will likely exchange with residual water in the NMR solvent. This typically results in a broad singlet that may not integrate to exactly three protons. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-5 (Terminal Alkyne) | ~72 - 76 |

| C-4 (Internal Alkyne) | ~78 - 82 |

| C-3 (Propargylic CH₂) | ~25 - 30 |

| C-2 (α-C) | ~50 - 55 |

| C-1 (Carbonyl) | ~168 - 172 |

| OCH₃ (Ester) | ~53 - 56 |

Interpretation and Rationale

-

Alkyne Carbons (C-4, C-5): The sp-hybridized carbons of the alkyne group appear in a characteristic region of the ¹³C NMR spectrum. The terminal carbon (C-5) is typically slightly upfield of the internal carbon (C-4).

-

Propargylic CH₂ (C-3): This methylene carbon is in a typical aliphatic region.

-

α-Carbon (C-2): The chiral carbon is attached to the nitrogen and the carbonyl group, shifting it downfield.

-

Carbonyl Carbon (C-1): The ester carbonyl carbon will be the most downfield signal in the spectrum, which is a highly characteristic feature.

-

Ester Methyl Carbon (OCH₃): The methyl carbon of the ester group appears in the aliphatic region, with a chemical shift influenced by the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Data

| Functional Group | Expected Absorption (ν, cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3100 - 2800 (broad) | Strong |

| C-H Stretch (Alkyne) | ~3300 | Strong, sharp |

| C≡C Stretch (Alkyne) | ~2120 | Weak to medium |

| C=O Stretch (Ester) | ~1745 | Strong |

| C-O Stretch (Ester) | ~1250 | Strong |

Interpretation and Rationale

-

N-H Stretch: The ammonium group will exhibit a very broad and strong absorption band in the high-frequency region of the spectrum, which is characteristic of N-H stretching in amine salts.

-

Alkyne C-H Stretch: The stretching vibration of the C-H bond of the terminal alkyne gives rise to a strong and sharp peak at approximately 3300 cm⁻¹. This is a highly diagnostic peak.

-

Alkyne C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a weak to medium intensity peak around 2120 cm⁻¹. Its intensity can sometimes be low for terminal alkynes.

-

Ester C=O Stretch: The carbonyl group of the ester will produce a very strong and sharp absorption band around 1745 cm⁻¹.

-

Ester C-O Stretch: The C-O single bond stretch of the ester will also be a strong absorption, typically found in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of the free base, (S)-Methyl 2-aminopent-4-ynoate, is 127.14 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 128.1.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃): A fragment corresponding to [M+H - CH₃OH]⁺ at m/z ~96.

-

Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z ~68.

-

Cleavage of the propargyl group: Fragmentation can lead to ions corresponding to the loss of the propargyl side chain.

-

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to best practices in sample preparation and instrument operation is crucial.

Workflow for Spectroscopic Analysis

Figure 2. A generalized workflow for the spectroscopic characterization of this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is a good option for hydrochloride salts, but the NH protons will exchange and not be visible. DMSO-d₆ will allow for the observation of the NH protons.

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better resolution.

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as a mixture of methanol and water.

-

-

Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through the combined application of NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This guide, by detailing the expected spectral data and the underlying principles of interpretation, serves as a valuable resource for researchers. The provided experimental protocols offer a framework for obtaining high-quality data, ensuring the scientific integrity of studies involving this important chiral building block.

References

An In-depth Technical Guide to the Solubility Profile of (S)-Methyl 2-aminopent-4-ynoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to suboptimal drug absorption, hindering clinical efficacy.[1] This guide provides a comprehensive framework for characterizing the solubility profile of (S)-Methyl 2-aminopent-4-ynoate hydrochloride, a novel small molecule with potential therapeutic applications. Due to the limited availability of public data on this specific compound, this document outlines the fundamental principles and detailed experimental protocols necessary to generate a robust and insightful solubility profile. We will delve into the theoretical underpinnings of solubility for this molecule, present methodologies for both kinetic and thermodynamic solubility assessment, and discuss the critical influence of pH and other physicochemical factors. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a paramount parameter.[1] Insufficient solubility can severely limit the dissolution rate in the gastrointestinal tract, leading to low and erratic absorption and, consequently, poor bioavailability.[2] Therefore, a thorough understanding of an API's solubility profile is not merely a characterization step but a cornerstone of a successful drug development program.

This compound is an amino acid ester derivative. Its structure, featuring a primary amine, a methyl ester, and a terminal alkyne, suggests a complex interplay of factors will govern its solubility. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[3] This guide will provide the necessary theoretical background and practical experimental designs to fully elucidate the solubility characteristics of this promising molecule.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the molecular structure of this compound allows for informed predictions of its solubility behavior.

-

Key Functional Groups:

-

Primary Amine (-NH2): This group is basic and will be protonated at acidic and neutral pH, forming the highly polar ammonium salt (-NH3+). This protonation is expected to significantly contribute to aqueous solubility.[6]

-

Methyl Ester (-COOCH3): This group can act as a hydrogen bond acceptor, contributing to solubility. However, it is also susceptible to hydrolysis, particularly at extreme pH values.

-

Terminal Alkyne (-C≡CH): This is a relatively nonpolar moiety that may slightly decrease aqueous solubility.

-

Hydrochloride Salt: The presence of the hydrochloride salt ensures that the amine group is protonated, which generally leads to higher water solubility compared to the free base form.[3]

-

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility:

The solubility of ionizable compounds like this compound is highly dependent on the pH of the aqueous medium.[7] The primary amine group will exist in equilibrium between its protonated (ionized, more soluble) and neutral (less soluble) forms. This relationship is described by the Henderson-Hasselbalch equation. Consequently, the solubility of this compound is expected to be highest at acidic pH where the amine is fully protonated and decrease as the pH increases towards and beyond its pKa.[8]

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. These two parameters provide different, yet complementary, insights into the compound's behavior.

Kinetic Solubility: A High-Throughput Screening Tool

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[9] It is a rapid assessment often used in early drug discovery to flag compounds with potential solubility issues.[10] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[11][12]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility, often determined by the shake-flask method, represents the true equilibrium concentration of a compound in a saturated solution at a given temperature.[13][14] This is a more time- and resource-intensive measurement but provides the most accurate and reliable solubility data, which is crucial for lead optimization and pre-formulation studies.[9][15]

Detailed Experimental Protocols

The following sections provide step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol describes a high-throughput method to assess the kinetic solubility of the target compound.

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Aqueous buffers (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate buffers for a pH range)

-

96-well microplates

-

Nephelometer or a plate reader with turbidity measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger, fixed volume (e.g., 198 µL) of the desired aqueous buffer. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[10]

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Workflow Diagram: Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination.

Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method with HPLC Analysis

This protocol details the gold-standard shake-flask method for determining the equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Aqueous buffers covering a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the different aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[16][17]

-

Standard Curve: Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility samples.

-

Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility at that specific pH and temperature.

Workflow Diagram: Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of this compound and should be systematically investigated.

| Factor | Rationale for Investigation | Recommended Experimental Approach |

| pH | As a weak base, the ionization state and thus solubility are highly pH-dependent.[18] This is critical for predicting oral absorption in the varying pH environments of the GI tract. | Determine thermodynamic solubility in a series of buffers ranging from pH 1 to 8.[19] |

| Temperature | The dissolution process can be endothermic or exothermic, affecting solubility.[2] Body temperature (37°C) is particularly relevant for physiological predictions. | Conduct thermodynamic solubility studies at different temperatures, such as 25°C and 37°C. |

| Co-solvents | In formulation development, co-solvents may be used to enhance solubility.[18] | Investigate the effect of common pharmaceutical co-solvents (e.g., ethanol, propylene glycol) on solubility. |

| Ionic Strength | The presence of other salts in the medium can influence solubility through the common ion effect or by altering the activity of the solute.[20] | Evaluate solubility in buffers with varying ionic strengths. |

Data Presentation and Interpretation

The collected solubility data should be presented clearly and concisely to facilitate interpretation and decision-making.

Table 1: Hypothetical Solubility Data for this compound

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Kinetic | 7.4 | 25 | > 200 | > 1.22 |

| Thermodynamic | 2.0 | 25 | 5500 | 33.6 |

| Thermodynamic | 4.5 | 25 | 4800 | 29.3 |

| Thermodynamic | 6.8 | 25 | 1500 | 9.17 |

| Thermodynamic | 7.4 | 25 | 350 | 2.14 |

| Thermodynamic | 7.4 | 37 | 420 | 2.57 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

A plot of thermodynamic solubility versus pH is highly informative and can be used to estimate the compound's pKa. The results will guide the selection of appropriate formulation strategies. For instance, high solubility in acidic conditions suggests good dissolution in the stomach, which is favorable for oral absorption.

Conclusion

Characterizing the solubility profile of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework, grounded in scientific principles, for conducting a thorough solubility assessment. By employing the detailed protocols for kinetic and thermodynamic solubility and systematically investigating the influence of key factors like pH and temperature, researchers can generate the robust and reliable data necessary to navigate the challenges of drug formulation and delivery. A deep understanding of solubility will ultimately de-risk the development process and maximize the chances of clinical success for this promising molecule.

References

-

Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.[11][15]

- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-Metric solubility. 2:correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85-89.

-

Ascendia Pharmaceuticals. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.[1]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.[2]

-

Daldrup, J. B. G., Held, C., Sadowski, G., & Schembecker, G. (2012). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 51(42), 13917-13926.[7]

-

Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7233-7239.[21]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.[18]

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[3]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[10]

-

ResearchGate. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[8]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(1), 317-324.[16]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.[17]

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.[9]

-

ResearchGate. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.[22]

-

Akay, C., & Er, E. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 38(2), 77-88.[19]

-

Scribd. (n.d.). Factors Affecting Drug Solubility.[20]

-

ResearchGate. (2018). Comparison of kinetic solubility with equilibrium solubility (μM) of...[12]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?[23]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.[24]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Recent Advances in Pharmaceutical Sciences. Research Signpost.[13]

-

ResearchGate. (2018). Is there any possibility of making a salt in the amino group from an amino acid ester?[25]

-

Li, S., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(1), 6-10.[14]

-

Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... Journal of Pharmaceutical Sciences, 101(9), 3047-3057.[26]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.[27]

-

Slideshare. (2019). solubility experimental methods.pptx.[28]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[29]

-

PubChem. (n.d.). methyl (2S)-2-aminopentanoate hydrochloride.[30]

-

BLDpharm. (n.d.). This compound.[4]

-

Pharmaffiliates. (n.d.). This compound.[5]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[31]

-

NCERT. (n.d.). Amines.[6]

-

Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1466-1474.[32]

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. quora.com [quora.com]

- 4. 166271-28-9|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quora.com [quora.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. ovid.com [ovid.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 24. improvedpharma.com [improvedpharma.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pharmatutor.org [pharmatutor.org]

- 28. solubility experimental methods.pptx [slideshare.net]

- 29. lup.lub.lu.se [lup.lub.lu.se]

- 30. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of (S)-Methyl 2-aminopent-4-ynoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique structure, incorporating a terminal alkyne, a methyl ester, and a primary amine as a hydrochloride salt, presents specific challenges and considerations for its stable storage and handling. This guide provides a comprehensive overview of the chemical properties, potential degradation pathways, and recommended storage conditions for this compound. Furthermore, it outlines detailed experimental protocols for assessing its stability, ensuring the integrity of this valuable reagent in research and development settings.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free base.[1]

| Property | Value |

| CAS Number | 166271-28-9 |

| Molecular Formula | C₆H₁₀ClNO₂ |

| Molecular Weight | 163.60 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C (Refrigerator) |

Key Structural Features and Their Impact on Stability

The stability of this compound is dictated by the interplay of its three primary functional groups: the methyl ester, the primary amine (as a hydrochloride salt), and the terminal alkyne.

-

Methyl Ester: The methyl ester is susceptible to hydrolysis, a primary degradation pathway for this class of compounds. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, (S)-2-aminopent-4-ynoic acid, and methanol.[2] The hydrochloride salt of the amine provides some protection against base-catalyzed hydrolysis by keeping the local environment acidic.[1]

-

Primary Amine Hydrochloride: The presence of the amine as a hydrochloride salt is crucial for the compound's stability. It prevents the free amine from participating in nucleophilic side reactions, such as intramolecular cyclization or intermolecular reactions with the ester or alkyne moieties. The salt form also improves the compound's solubility in polar solvents.[1]

-

Terminal Alkyne: Terminal alkynes are generally stable functional groups.[3] However, they can undergo reactions under specific conditions, such as in the presence of strong bases or certain transition metals.[2][3] While significant degradation via the alkyne group is not expected under recommended storage conditions, its potential reactivity should be considered when designing experiments or formulations.

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing appropriate storage and handling procedures.

Caption: Potential degradation pathways for this compound.

Hydrolysis of the Methyl Ester

The most probable degradation route is the hydrolysis of the methyl ester to form (S)-2-aminopent-4-ynoic acid and methanol. This reaction is accelerated by the presence of moisture and is catalyzed by both acids and bases.[2] Although the hydrochloride salt provides an acidic environment that can slow down base-catalyzed hydrolysis, prolonged exposure to humid conditions or dissolution in neutral or basic aqueous solutions can lead to significant degradation.

Racemization

Under basic conditions, the chiral center at the alpha-carbon can undergo racemization, leading to the formation of the (R)-enantiomer.[2] This is a critical consideration for applications where stereochemical purity is essential. The hydrochloride salt form helps to mitigate this risk by maintaining an acidic pH.